n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine
Description
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is a glycine derivative characterized by two key substituents:
- A cyclopropyl group attached to the nitrogen atom of the glycine backbone, which introduces steric hindrance and conformational rigidity.
- A 3-ethylthiophene-2-carbonyl moiety linked to the same nitrogen, contributing aromaticity and electronic modulation via the thiophene ring.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[cyclopropyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-8-5-6-17-11(8)12(16)13(7-10(14)15)9-3-4-9/h5-6,9H,2-4,7H2,1H3,(H,14,15) |
InChI Key |
LEFZTEUOSXGFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves coupling the thiophene and cyclopropyl groups with glycine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets. For instance, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Differences
Heterocyclic Rings :
- Thiophene (target compound): Exhibits aromaticity with sulfur contributing to π-electron delocalization. The ethyl group at C3 enhances lipophilicity.
- Thiazole (compound ): Incorporates nitrogen in the ring, increasing polarity and hydrogen-bonding capacity.
- Thiadiazole (compound ): Contains two nitrogen atoms, further enhancing electronegativity and metabolic stability.
- Substituent Positioning: The ethyl group at C3 in the thiophene derivative vs.
Spectroscopic Comparison (NMR Analysis)
Evidence from NMR studies of related compounds (e.g., rapamycin analogs) reveals that substituent-induced changes in chemical environments are detectable in specific regions (e.g., δ 29–36 and 39–44 ppm) . For This compound, the thiophene ring’s protons would show distinct shifts compared to thiazole/thiadiazole derivatives due to differences in ring electronegativity and conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
